Cas no 478029-88-8 (N-(Prop-2-en-1-yl)-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine)
478029-88-8 structure
Product Name:N-(Prop-2-en-1-yl)-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine
N.o CAS:478029-88-8
MF:C16H15N3S2
MW:313.440400362015
CID:5740340
PubChem ID:3765347
Update Time:2023-11-10
N-(Prop-2-en-1-yl)-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- N-(prop-2-en-1-yl)-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine
- AKOS005086518
- 2R-1315
- 478029-88-8
- N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine
- N-prop-2-enyl-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine
- N-ALLYL-N-[2-(ALLYLSULFANYL)[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4-YL]AMINE
- [1]Benzothieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-2-(2-propen-1-ylthio)-
- N-(Prop-2-en-1-yl)-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine
-
- Inchi: 1S/C16H15N3S2/c1-3-9-17-15-14-13(18-16(19-15)20-10-4-2)11-7-5-6-8-12(11)21-14/h3-8H,1-2,9-10H2,(H,17,18,19)
- Chave InChI: QMYQUBLUVIRERL-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C2=C1C(=NC(=N2)SCC=C)NCC=C
Propriedades Computadas
- Massa Exacta: 313.07073984g/mol
- Massa monoisotópica: 313.07073984g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 6
- Complexidade: 377
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.1
- Superfície polar topológica: 91.4Ų
Propriedades Experimentais
- Densidade: 1.28±0.1 g/cm3(Predicted)
- Ponto de ebulição: 532.1±60.0 °C(Predicted)
- pka: 4.75±0.40(Predicted)
N-(Prop-2-en-1-yl)-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine Literatura Relacionada
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
478029-88-8 (N-(Prop-2-en-1-yl)-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
烟台朗裕新材料科技有限公司
Membro Ouro
CN Fornecedor
Reagente